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Compound of Interest

Compound Name: FINO2

Cat. No.: B15582668

Abstract

FINO2, a 1,2-dioxolane-containing organic peroxide, has been identified as a potent and
selective inducer of ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death.
Unlike other classical ferroptosis inducers, FINO2 exhibits a unique dual mechanism of action
that involves the direct oxidation of intracellular ferrous iron and the indirect inhibition of
glutathione peroxidase 4 (GPX4), a key regulator of lipid peroxidation. This combination of
activities leads to a catastrophic accumulation of lipid reactive oxygen species (ROS) and
subsequent cell death. Notably, FINO2 has demonstrated selectivity for cancer cells over non-
malignant cells, making it a compound of significant interest for therapeutic development. This
guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of
action, and key experimental protocols associated with FINO2.

Chemical and Physical Properties

FINO2 is a stable organic peroxide, notable for its thermal stability up to 150 °C, which
contrasts with the perceived instability of many peroxide compounds.[1] The core structure
features a 1,2-dioxaspiro[4.5]decane scaffold.
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Property Value Reference
(50,80)-8-(1,1-
dimethylethyl)-3-methyl-1,2-
Formal Name i ) --INVALID-LINK--
dioxaspiro[4.5]decane-3-
ethanol
CAS Number 869298-31-7 --INVALID-LINK--
Molecular Formula C15H2803 --INVALID-LINK--
Formula Weight 256.4 g/mol --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Purity >95% --INVALID-LINK--
CC(C)(C)--INVALID-LINK--
SMILES --INVALID-LINK--
CC[C@]21CC(CCO)(C)002
RWJILCLCUNHUSPG-
InChl Key --INVALID-LINK--
NNUVIIOVSA-N
Solvent Concentration Reference
DMF 30 mg/mL --INVALID-LINK--
DMSO 30 mg/mL --INVALID-LINK--
Ethanol 30 mg/mL --INVALID-LINK--
Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL --INVALID-LINK--

Synthesis Protocol

The synthesis of FINO2 has been optimized to produce gram quantities for research purposes.
[1] The protocol involves the formation of the 1,2-dioxolane ring through a peroxide-forming
reaction. The synthesis of the racemic mixture is detailed in the supplementary information of
Abrams et al., 2016.[1]
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Note: The detailed, step-by-step synthesis protocol, including reaction conditions, purification
methods, and characterization data (*H NMR, 3C NMR), would be found in the supplementary

materials of the primary literature and is essential for replication.

Mechanism of Action: A Dual-Pronged Attack

FINO2 induces ferroptosis through a mechanism distinct from canonical inducers like erastin or
RSL3.[2] It does not inhibit the cystine/glutamate antiporter (system Xc~) nor does it directly
bind to and inhibit GPX4.[2][3] Instead, its activity stems from two simultaneous actions:

o Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe2*) to ferric iron (Fe3*).[2] This
process is believed to contribute to the generation of ROS through Fenton-like chemistry and
is accompanied by the degradation of the FINO2 endoperoxide moiety.[2]

« Indirect GPX4 Inactivation: While not a direct inhibitor, treatment with FINO2 leads to a loss
of GPX4 enzymatic function in cells.[2][3] The precise mechanism of this indirect inactivation
is still under investigation but is distinct from the protein degradation pathway induced by
other agents like FIN56.[2][3]

This dual mechanism bypasses the need for glutathione (GSH) depletion, leading to the rapid
and widespread accumulation of lipid peroxides, which ultimately culminates in iron-dependent
cell death.[3]
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Caption: Mechanism of FINO2-induced ferroptosis.

Key Experimental Protocols

The following are detailed methodologies for critical experiments used to characterize the
activity of FINO2.

Cell Viability and Ferroptosis Inhibition Assay

This protocol is used to determine the potency of FINO2 and confirm that cell death is occurring

via ferroptosis.

Methodology:
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o Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in a 96-well plate at a density of
10,000 cells per well and allow them to adhere overnight.[2]

e Compound Treatment:

o For potency measurement, treat cells with a serial dilution of FINO2 (e.g., 5, 10, 25, 50,
100 pMm).

o For inhibition assays, pre-treat cells with ferroptosis inhibitors such as Ferrostatin-1 (2 pM)
or the iron chelator Deferoxamine (DFO, 100 uM) for a designated time before adding
FINO2 (e.g., 10 uM).[3]

 Incubation: Incubate the plates for 24-48 hours at 37 °C in a 5% CO: incubator.[2][3]

 Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which
measures ATP levels, according to the manufacturer's protocol. Luminescence is read on a

plate reader.

o Data Analysis: Normalize the viability data to vehicle-treated (e.g., DMSO) control cells and
plot dose-response curves to calculate Glso (50% growth inhibition) values.

Preparation Treatment Measurement & Analysis
1. Seed cells 2. Incubate 24h 3a. Add Inhlb\lors 3b. Add FINO2 4. Incubate 24-48h 5. Add CellTiter-Glo® 6. Normalize Data
in 96-well plate (allow adherence) (Fer-1, DFO) Dose-response) & Read Luminescence & Calculate Glso

Click to download full resolution via product page

Caption: Workflow for cell viability and ferroptosis inhibition assay.

Lipid Peroxidation Measurement

The hallmark of ferroptosis is the accumulation of lipid peroxides. This can be quantified using
fluorescent probes or by measuring degradation products.

A. C11-BODIPY 581/591 Assay (Flow Cytometry)
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This assay uses a ratiometric fluorescent probe that shifts its emission from red to green upon
oxidation.

Methodology:

o Cell Seeding: Seed cells (e.g., HT-1080) in 6-well plates and allow them to adhere overnight.

[4]

o Treatment: Treat cells with FINO2 (e.g., 10 uM) or other inducers for a specified time (e.g., 6
hours).[3][4] Include a co-treatment with an iron chelator (DFO) as a negative control.[3]

e Staining:
o Trypsinize and harvest the cells.
o Wash the cells with Hanks' Balanced Salt Solution (HBSS).

o Resuspend cells in HBSS containing 1-2 uM C11-BODIPY 581/591 and incubate for 30
minutes at 37 °C, protected from light.

e Flow Cytometry:
o Wash the cells twice with HBSS.

o Analyze the cells on a flow cytometer. The non-oxidized probe is detected in the red
channel (e.g., PE-Texas Red) and the oxidized probe in the green channel (e.g., FITC).

o Data Analysis: Quantify lipid peroxidation by measuring the shift in the green/red
fluorescence ratio. An increase in the green signal indicates lipid peroxidation.

B. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
Methodology:

e Cell Culture and Treatment: Treat a large number of cells (e.g., 20 million HT-1080 cells) with
FINO2 (10 pM) for 6 hours.[4]
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o Sample Preparation: Harvest cells, wash with PBS, and sonicate the cell pellet in 1 mL of
PBS onice.

o TBARS Measurement: Perform the assay using a commercial kit (e.g., Cayman Chemical
Cat No. 700870) following the manufacturer's protocol.[3][4] This typically involves reacting
the cell homogenate with thiobarbituric acid at high temperature to generate a colored
product.

o Quantification: Measure the absorbance of the product on a spectrophotometer and
calculate the concentration of TBARS based on a standard curve.

In-Cell GPX4 Activity Assay

This assay measures the ability of GPX4 in cell lysates to reduce a specific lipid hydroperoxide
substrate.

Methodology:

o Cell Treatment and Lysis: Treat cells with FINO2 or other compounds for a set duration.
Harvest the cells and prepare lysates in a reaction buffer containing detergents (e.g., Triton
X-100) and reducing agents (e.g., TCEP).

e Enzymatic Reaction:

o To 200 ug of protein lysate, add 5 mM reduced glutathione (GSH) and 10 uM of the GPX4-
specific substrate phosphatidylcholine hydroperoxide (PCOOH).[5]

o Incubate the reaction at 37 °C for 30 minutes.

 Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol
mixture.[5]

o LC-MS Analysis: Evaporate the organic solvent and reconstitute the sample in methanol.
Analyze the abundance of the remaining PCOOH substrate by LC-MS.[5][6]

o Data Analysis: A decrease in GPX4 activity is indicated by a higher amount of unreacted
PCOOH in the FINO2-treated samples compared to vehicle controls.
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Quantitative Data Summary

The following tables summarize key quantitative data from studies on FINO2.

Table 1: Cellular Activity of FINOQ2

Cell Line Assay Parameter Value Reference
NCI-60 Panel Growth Inhibition ~ Mean Glso 5.8 uM --INVALID-LINK--
NCI-60 Panel Lethality Mean LCso 46 M --INVALID-LINK--
Lipid C11-BODIPY
HT-1080 o 10 pM (for 6h) [3]
Peroxidation Assay
Lipid
HT-1080 o TBARS Assay 10 pM (for 6h) [3]
Peroxidation
RS4;11 Oxidative Stress - 6 M --INVALID-LINK--
BJ-ELR o _ N
Selectivity Lethality More sensitive --INVALID-LINK--
(cancerous)
BJ-hTERT (non- o ] N
Selectivity Lethality Less sensitive --INVALID-LINK--

cancerous)

Table 2: In Vitro Iron Oxidation

Compound (500 pM)

Activity

Reference

FINO2

Oxidizes Fe2*

[2]

tert-butyl hydroperoxide

Oxidizes Fe2*

[2]

Artemisinin

No significant oxidation

[2]

Artesunate

No significant oxidation

[2]

Conclusion

FINO2 represents a novel chemical probe and a potential therapeutic lead that operates

through a distinct mechanism of ferroptosis induction. Its dual action on iron oxidation and

GPX4 function underscores a complex interplay of factors that can be exploited to trigger this
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specific cell death pathway. The provided protocols and data serve as a foundational guide for
researchers aiming to investigate, utilize, or develop compounds based on the FINO2 scaffold.
Further research into the precise molecular interactions underlying its indirect inhibition of
GPX4 and its performance in in vivo models will be critical for advancing this compound toward
clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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